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Introduction
Fuziline is a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii

Debx., a plant widely used in traditional Chinese medicine.[1] As a member of the aconitine

family of alkaloids, Fuziline has garnered significant scientific interest due to its diverse

pharmacological activities, which stand in contrast to the high toxicity of other constituents of

the Aconitum genus, such as aconitine.[2][3] This technical guide provides a comprehensive

overview of the chemical properties, pharmacological effects, mechanisms of action, and

pharmacokinetic profile of Fuziline, with a focus on quantitative data and detailed experimental

methodologies to support further research and drug development. Fuziline is recognized for its

medicinal properties, including cardiotonic, anti-arrhythmic, anti-inflammatory, and thermogenic

effects.[4][5]

Chemical and Physical Properties
Fuziline is classified as a C19-diterpenoid alkaloid, characterized by a complex hexacyclic ring

structure.[6] Its chemical properties are summarized in the table below.
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Property Value Source

Chemical Formula C24H39NO7 [7]

Molecular Weight 453.6 g/mol [7]

CAS Number 80665-72-1 [7]

IUPAC Name

(2S,3R,4S,6R,7S,8R,13S,16S,

17R,18R)-11-ethyl-6,18-

dimethoxy-13-

(methoxymethyl)-11-

azahexacyclo[7.7.2.12,5.01,10

.03,8.013,17]nonadecane-

4,7,8,16-tetrol

[7]

Solubility

Barely soluble in water, very

soluble in organic solvents like

chloroform and diethyl ether.

Soluble in alcohol-water

mixtures with high alcohol

concentration.

[8]

Pharmacological Activities and Mechanisms of
Action
Fuziline exhibits a range of pharmacological effects, with its cardioprotective and thermogenic

properties being the most extensively studied.

Cardioprotective Effects
Fuziline has demonstrated significant cardioprotective effects in various preclinical models. It

can mitigate myocardial injury induced by agents like isoproterenol and dobutamine.[3][9]

A key mechanism underlying Fuziline's cardioprotective activity is the inhibition of endoplasmic

reticulum (ER) stress. In a model of isoproterenol-induced myocardial injury in H9c2 cells,

Fuziline was shown to downregulate the PERK/eIF2α/ATF4/CHOP signaling pathway, a critical

cascade in the unfolded protein response that can lead to apoptosis.[9][10]
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Fuziline's inhibition of the PERK/eIF2α/ATF4/CHOP signaling pathway.

In a study using a dobutamine-induced heart damage model in mice, Fuziline administration

(0.96 mg/kg, IP daily) led to a significant reduction in markers of cardiac injury and oxidative

stress.[2][10]
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Parameter
Dobutamine
Group

Dobutamine +
Fuziline Group

Fuziline Only
Group

p-value
(Dobutamine
vs.
Dobutamine +
Fuziline)

Troponin-I High
Significantly

Lower
Normal <0.05

NLRP3 High
Significantly

Lower
Normal <0.001

GSDMD High
Significantly

Lower
Normal <0.001

8-OHDG High
Significantly

Lower
Normal <0.001

IL-1β High
Significantly

Lower
Normal <0.001

GAL-3 High
Significantly

Lower
Normal <0.05

Total Oxidant

Status (TOS)
Highest Lower Low <0.001

Total Antioxidant

Status (TAS)
Low Higher Highest <0.001

Thermogenic Effects
Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It

ameliorates glucose and lipid metabolism by activating beta-adrenergic receptors (β-ARs) to

stimulate thermogenesis.[11]

Fuziline acts as a non-selective agonist of β-ARs, which in turn activates the downstream

cAMP-PKA signaling pathway. This leads to an increase in liver glycogenolysis and triglyceride

hydrolysis, providing energy for heat generation in the liver and brown adipose tissue.[11]
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Fuziline-induced thermogenesis via the β-AR/cAMP/PKA pathway.
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Anti-inflammatory and Analgesic Effects
Fuziline has demonstrated dose-dependent anti-inflammatory and analgesic properties.[12]

While specific IC50 values for Fuziline are not readily available in the reviewed literature,

studies on related compounds and extracts from Aconitum suggest that the inhibition of pro-

inflammatory mediators is a key mechanism. For instance, some compounds have been shown

to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with IC50

values in the low micromolar range.[9]

Anti-arrhythmic Effects
Fuziline possesses anti-arrhythmic properties, a characteristic shared by some other Aconitum

alkaloids.[5] The precise mechanism of its anti-arrhythmic action is not fully elucidated but may

involve the modulation of cardiac ion channels. Further research, including dose-response

studies on isolated cardiac preparations, is needed to quantify its potency and delineate the

specific channels involved.[4][13]

Pharmacokinetics and Metabolism
The pharmacokinetic profile of Fuziline has been investigated in rats and beagle dogs,

revealing species-specific differences in bioavailability.

Pharmacokinetic Parameters
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Parameter Species Dose Value Source

Absolute

Bioavailability
Rat 4 mg/kg (oral) 21.1 ± 7.0% [3]

Beagle Dog - 1.45 ± 0.76% [8]

Clearance Rate Rat 4 mg/kg (oral)
1745.6 ± 818.1

mL/kg/h
[3]

Half-life (t1/2) Rat 4 mg/kg (oral) ~6.3 ± 2.6 h [3]

Rat
1, 2, 4 mg/kg

(oral)

5.93, 6.13, 5.12

h
[13]

Cmax (Peak

Concentration)
Rat

1, 2, 4 mg/kg

(oral)

Dose-dependent

increase
[13]

AUC (Area

Under the Curve)
Rat

1, 2, 4 mg/kg

(oral)

Dose-dependent

increase
[13]

Metabolism
The low oral bioavailability of Fuziline, particularly in beagle dogs, suggests significant first-

pass metabolism.[8] The specific metabolic pathways and metabolites of Fuziline have not

been extensively characterized and represent an area for future investigation.

Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of

Fuziline.

Dobutamine-Induced Cardiac Injury in Mice
Animal Model: Adult male BALB/c mice (18-20 g).

Induction of Injury: Dobutamine (250 mg) is diluted in saline, and 0.1 ml is injected

intraperitoneally (IP) daily for a specified period (e.g., 15 days) to induce cardiac injury.[2][10]
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Fuziline Administration: Fuziline is dissolved in dimethyl sulfoxide (DMSO) and

administered IP daily at a specified dose (e.g., 0.96 mg/kg).[2][10]

Assessment:

Biochemical Analysis: Serum levels of cardiac injury markers (e.g., Troponin-I),

inflammatory markers (e.g., IL-1β, NLRP3), and oxidative stress markers (TAS, TOS) are

measured using ELISA and other appropriate assays.[2][10]

Histopathological Examination: Heart tissues are fixed in 10% formaldehyde, sectioned,

and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis and other

morphological changes.[2][10]
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Experimental workflow for the dobutamine-induced cardiac injury model.

Pharmacokinetic Studies in Rats
Animal Model: Sprague-Dawley rats.

Drug Administration: Fuziline is administered intravenously (IV) and/or orally (PO) at various

doses (e.g., 1, 2, and 4 mg/kg).[13]

Blood Sampling: Blood samples are collected at predetermined time points post-

administration.

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using a

suitable solvent (e.g., ethyl acetate or acetonitrile-methanol).[3][12]

Quantification: Fuziline concentrations in plasma are determined using a validated analytical

method, such as Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization

Mass Spectrometry (HILIC-ESI-MS) or Ultra-High-Performance Liquid Chromatography-

Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS).[3][13]

Data Analysis: Pharmacokinetic parameters (e.g., bioavailability, clearance, half-life, Cmax,

AUC) are calculated from the plasma concentration-time data.

Western Blot Analysis of PERK Signaling Pathway
Cell Culture and Treatment: H9c2 cells are cultured and treated with an ER stress inducer

(e.g., isoproterenol) in the presence or absence of varying concentrations of Fuziline.[10]

Protein Extraction: Cells are lysed, and total protein is extracted.

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and

transferred to a membrane. The membrane is then incubated with primary antibodies specific

for the proteins of interest (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP) and a

loading control (e.g., GAPDH or β-actin).

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
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Quantification: The intensity of the protein bands is quantified using densitometry software,

and the expression of target proteins is normalized to the loading control.[10]

Conclusion and Future Directions
Fuziline, a diterpene alkaloid from Aconitum, presents a promising profile as a therapeutic

agent, particularly for cardiovascular and metabolic disorders. Its multifaceted mechanism of

action, including the modulation of ER stress and activation of β-adrenergic signaling, warrants

further investigation. While preclinical studies have established its efficacy in various models,

there is a need for more comprehensive quantitative data, especially regarding its dose-

dependent effects and potency (IC50/EC50 values) in different pathological contexts. Future

research should focus on elucidating the specific molecular targets of Fuziline, characterizing

its metabolic pathways, and conducting further preclinical safety and efficacy studies to pave

the way for potential clinical applications. The development of robust and validated analytical

methods for its quantification in biological matrices will be crucial for these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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